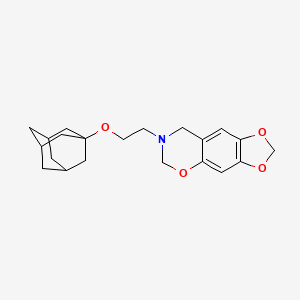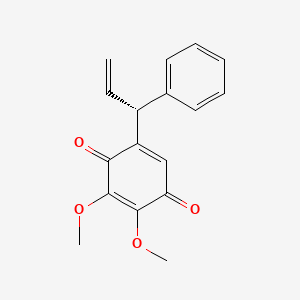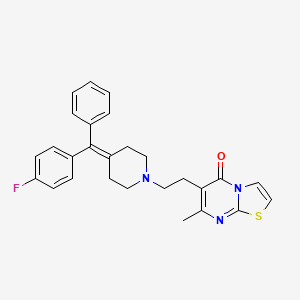
Rabdosin B
Übersicht
Beschreibung
Rabdosin B is an ent-kaurene diterpenoid compound that is primarily isolated from the air-dried aerial parts of the plant Isodon japonica. This compound has been studied for its various biological activities, including its effects on root growth and development in plants, as well as its potential cytotoxic effects on human tumor cell lines .
Wissenschaftliche Forschungsanwendungen
Rabdosin B has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and in the synthesis of other compounds.
Biology: Studied for its effects on plant growth and development, particularly in root growth and root hair development.
Medicine: Investigated for its cytotoxic effects on human tumor cell lines, including HepG2, GLC-82, and HL-60.
Wirkmechanismus
Target of Action
Rabdosin B, an ent-kaurene diterpenoid, has been found to show cytotoxic activity against three human tumour cell lines: HepG2, GLC-82, and HL-60 . It also affects the growth and development of plant roots, specifically in lettuce seedlings .
Mode of Action
This compound interacts with its targets in a dose-dependent manner. At lower concentrations (20-80 µM), it promotes root growth in lettuce seedlings by increasing the cell length in the mature region and enhancing the mitotic activity of meristematic cells in the root tips . At higher concentrations (120-200 µm), this compound inhibits root growth by affecting both cell length in the mature region and division of meristematic cells . It also induces significant DNA damage to HepG2 cells in a time- and dose-dependent manner .
Biochemical Pathways
This compound affects the cell cycle of root meristematic cells, leading to DNA damage-induced cell cycle retardation of the G2 phase and S phase at different times . This suggests that this compound may be involved in the regulation of cell division and growth in plant roots.
Result of Action
The action of this compound results in a biphasic, dose-dependent effect on root growth and a strong inhibitory effect on root hair development in lettuce seedlings . It also causes significant DNA damage in HepG2 cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concentration of this compound plays a crucial role in determining its effects. Lower concentrations promote root growth, while higher concentrations inhibit it . .
Biochemische Analyse
Biochemical Properties
Rabdosin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the induction of DNA damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage . This impact on DNA can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is through its interactions at the molecular level. It exerts its effects by binding to DNA, causing damage, and potentially inhibiting or activating enzymes . This interaction can lead to changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rabdosin B is typically purified from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The air-dried aerial parts of Isodon japonica are subjected to solvent extraction, followed by purification using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from its natural plant source .
Analyse Chemischer Reaktionen
Types of Reactions: Rabdosin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
- Oridonin: Known for its strong inhibitory effects on lipid peroxidation and DNA damage protection.
- Lasiokaurin: Exhibits moderate inhibition of lipid peroxidation.
- Wangzaozin A: Similar to Rabdosin B in its inhibitory effects on lipid peroxidation.
- Rabdosinate: Weaker inhibitor of lipid peroxidation compared to this compound .
Eigenschaften
IUPAC Name |
[(1S,1'R,3'S,5R,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3/t15-,16+,17-,18+,19-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXJXSFHXOVGTA-DUAAMXSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@]2(COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)[C@H](CCC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84304-92-7 | |
| Record name | Rabdosin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084304927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of Rabdosin B on cancer cells?
A1: this compound demonstrates promising anti-cancer activity, particularly against human liver cancer cells (HepG2). Research indicates that this compound effectively inhibits the proliferation of HepG2 cells at low concentrations (3.125–12.5 µmol/L). [, ] At higher concentrations (25–50 µmol/L), this compound exhibits a lethal effect on these cells, inducing apoptosis at 25 µmol/L and necrosis at 50 µmol/L. [, ] Further investigation is necessary to fully elucidate the underlying mechanisms of cell death.
Q2: How does this compound affect DNA?
A2: Studies reveal that this compound causes damage to DNA both within a cellular system and in a cell-free environment. In human liver cancer cells (HepG2), this compound (6–15 µmol/L) leads to a time- and dose-dependent increase in DNA damage. [, ] In a cell-free system, lower concentrations (1–50 µmol/L) of this compound cause some damage to calf thymus DNA, exhibiting intercalative and unwinding effects. [, ] At higher concentrations (10–25 mmol/L), this compound effectively cleaves pBR322 DNA. [, ] This DNA damage is suggested as a potential mechanism for the observed growth inhibition and apoptosis in HepG2 cells. [, ]
Q3: Does this compound possess any antioxidant properties?
A3: Yes, research suggests that this compound exhibits antioxidant activity. Studies using human peripheral blood mononuclear cells (PBMCs) demonstrate that this compound provides concentration-dependent protection against DNA damage induced by hydrogen peroxide (H2O2). [, ] Additionally, this compound demonstrates strong inhibitory effects on lipid peroxidation in rat liver microsomes. [, ]
Q4: What is the impact of this compound on plant growth?
A4: Research suggests that this compound exhibits allelopathic potential, influencing the growth of certain plants. Studies using lettuce as a test organism show that this compound, at concentrations ranging from 40 to 160 µmol/L, significantly stimulates root growth. [] Conversely, other ent-kaurene diterpenes, excluding this compound, significantly inhibit root growth and root hair development at higher concentrations in lettuce. []
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its analogs?
A6: Research suggests that the presence of an exo-methylene cyclopentanone moiety within the molecular structure of this compound and its analogs is crucial for maintaining their cytotoxic activity and DNA-damaging potential. [] Furthermore, the stereochemistry of specific functional groups significantly impacts the biological activity of these compounds. For instance, the –OAc group at the C-1 position in Lasiokaurin exhibits a greater stereospecific blockade compared to the –OH group at the same position in Oridonin. [] This structural variation results in Lasiokaurin exhibiting weaker cytotoxicity and DNA damage potential compared to Oridonin. []
Q6: What is the source of this compound?
A7: this compound is a naturally occurring diterpenoid primarily isolated from plants belonging to the Isodon genus, specifically species like Isodon japonica and Isodon rubescens. [, , , ] These plants are recognized for their diverse array of bioactive compounds, including ent-kaurene diterpenoids like this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)

![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)






